molecular formula C9H7BrO4 B1331913 2-(4-Bromo-2-formylphenoxy)acetic acid CAS No. 24589-89-7

2-(4-Bromo-2-formylphenoxy)acetic acid

Cat. No.: B1331913
CAS No.: 24589-89-7
M. Wt: 259.05 g/mol
InChI Key: KXRYNWDCFUKVNN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-formylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromo-2-formylphenoxy)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇BrO₄. It features a bromo substituent at the para position of a phenyl ring, linked to a formyl group and an acetic acid moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations, which are fundamental in synthesizing analogs and derivatives that may exhibit enhanced biological activity.

Anti-inflammatory Activity

Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties . Notably, these compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. For instance, one study reported that a derivative with a bromo substitution demonstrated an IC50 value of 0.06 ± 0.01 μM against COX-2, indicating strong inhibitory efficacy compared to other derivatives .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

Compound NameIC50 (μM)
This compound derivative0.06 ± 0.01
Para-chloro derivative0.06 ± 0.01
Unsubstituted analog0.97 ± 0.06

The anti-inflammatory effects were further supported by in vivo studies demonstrating significant reductions in paw thickness and weight in animal models .

Antibacterial Activity

In addition to its anti-inflammatory effects, derivatives of this compound have shown antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A series of azomethine derivatives synthesized from this compound exhibited antibacterial properties comparable to the standard antibiotic Ciprofloxacin .

Table 2: Antibacterial Activity of Azomethine Derivatives

Compound NameActivity Against S. aureusActivity Against E. coli
Azomethine Derivative 1GoodModerate
Azomethine Derivative 2ExcellentGood
Azomethine Derivative 3ModerateGood

Mechanistic Insights

Molecular modeling studies have elucidated the interactions between these compounds and their biological targets, highlighting their binding affinities and selectivity towards COX-2 . The unique combination of functional groups in the structure appears to facilitate specific interactions that enhance their biological efficacy.

Safety Profile

A crucial aspect of evaluating new compounds is their safety profile. In comparative studies assessing ulcerogenic effects, derivatives of this compound showed minimal adverse effects on gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations indicated that these compounds did not significantly alter gastric structure, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRYNWDCFUKVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359528
Record name 2-(4-bromo-2-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-89-7
Record name 2-(4-bromo-2-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-2-formylphenoxy)acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl-2-formyl-4-bromophenoxy acetate (60 g, 0.209 mol), LiOH (7.5 g, 0.31 mol), THF (250 mL) and water (100 mL) was stirred at RT for 24 h. The reaction mixture was concentrated under reduce pressure and residue acidified with 1.5N HCl to pH=2. The solid precipitate obtained was filtered and dried to give 4-bromo-2-formylphenoxy acetic acid (50 g, 94%).
Name
ethyl-2-formyl-4-bromophenoxy acetate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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